beta-D-Glucose 1-phosphate

Description

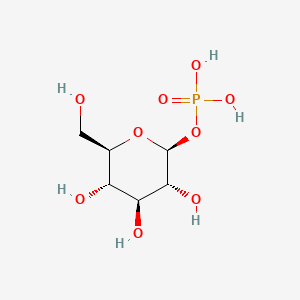

Structure

3D Structure

Properties

CAS No. |

55607-88-0 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |

InChI Key |

HXXFSFRBOHSIMQ-DVKNGEFBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of beta-D-Glucose 1-Phosphate in Glycobiology: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Microbial Metabolite and its Therapeutic Potential

Abstract

Beta-D-Glucose 1-phosphate (β-G1P) is a crucial intermediate in the carbohydrate metabolism of many microorganisms, playing a significant role in glycosylation reactions, cell wall biosynthesis, and host-pathogen interactions. While its anomer, α-D-glucose 1-phosphate, is central to glycogen (B147801) metabolism in eukaryotes, β-G1P holds unique importance in the microbial world, making its metabolic pathways attractive targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the synthesis, enzymatic conversion, and diverse biological functions of β-G1P. It includes detailed experimental protocols, quantitative data on key enzymes, and explores its potential as a therapeutic target.

Introduction

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, is a rapidly expanding field with profound implications for human health and disease. Within this field, sugar phosphates serve as key activated intermediates for the synthesis of a vast array of complex carbohydrates. While α-D-glucose 1-phosphate is a well-characterized precursor for glycogen and nucleotide sugar synthesis in mammals, its anomer, this compound (β-G1P), is a significant player in the glycobiology of microorganisms.

β-G1P is produced in certain microbes through the action of inverting α-glucan phosphorylases and serves as a substrate for β-phosphoglucomutase, which converts it to the central metabolic intermediate, glucose 6-phosphate.[1] Furthermore, β-G1P is a key glucosyl donor in various enzymatic glycosylation reactions and has been identified as a structural component and immunological determinant of bacterial cell wall glycans.[2] This unique presence and function in microbial systems highlight the potential of targeting β-G1P metabolic pathways for the development of novel antimicrobial agents.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information on the core aspects of β-G1P in glycobiology.

Biosynthesis of this compound

In microorganisms, β-G1P is primarily synthesized from disaccharides like maltose (B56501) and trehalose (B1683222) by the action of specific phosphorylases.

Maltose Phosphorylase

Maltose phosphorylase (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose to D-glucose and β-D-glucose 1-phosphate.[3] This enzyme is found in various bacteria and provides a direct route for the production of β-G1P from a readily available substrate.[4]

Reaction: Maltose + Phosphate (B84403) ⇌ D-Glucose + β-D-Glucose 1-phosphate

Trehalose Phosphorylase

Trehalose phosphorylase (EC 2.4.1.64) facilitates the reversible conversion of trehalose and inorganic phosphate into glucose and β-D-glucose 1-phosphate.[5] This enzyme is particularly important in organisms that utilize trehalose as a carbon source or stress protectant.[6]

Reaction: Trehalose + Phosphate ⇌ D-Glucose + β-D-Glucose 1-phosphate

Enzymatic Interconversion and Utilization

Once synthesized, β-G1P can be channeled into central metabolism or utilized as a building block for complex carbohydrates.

β-Phosphoglucomutase

β-Phosphoglucomutase (EC 5.4.2.6) is a key enzyme that catalyzes the reversible isomerization of β-D-glucose 1-phosphate to β-D-glucose 6-phosphate, which can then enter glycolysis.[1]

Reaction: β-D-Glucose 1-phosphate ⇌ β-D-Glucose 6-phosphate

Role as a Glucosyl Donor

β-G1P serves as an efficient glucosyl donor in enzymatic glycosylation reactions, particularly in the synthesis of specific oligosaccharides.[7][8] This function is crucial for the assembly of various glycoconjugates in microorganisms.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in β-G1P metabolism.

Table 1: Kinetic Parameters of Maltose Phosphorylase

| Source Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Lactobacillus brevis | Maltose | 1.1 | 120 | [9] |

| Lactobacillus brevis | Phosphate | 1.5 | - | [9] |

| Bacillus sp. AHU2001 | Maltose | 1.3 ± 0.1 | 110 ± 2 | [10] |

| Bacillus sp. AHU2001 | Phosphate | 2.4 ± 0.2 | - |[10] |

Table 2: Kinetic Parameters of Trehalose-6-Phosphate (B3052756) Phosphorylase

| Source Organism | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Lactococcus lactis | Trehalose 6-phosphate | 6 | [11] |

| Lactococcus lactis | Inorganic phosphate | 32 | [11] |

| Lactococcus lactis | β-D-glucose 1-phosphate | 0.9 | [11] |

| Lactococcus lactis | Glucose 6-phosphate | 4 |[11] |

Table 3: Kinetic Parameters of β-Phosphoglucomutase

| Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

|---|

| Lactococcus lactis | β-D-glucose 1-phosphate | 15 | 65 |[12] |

Role in Bacterial Cell Walls and Pathogenesis

β-D-glucose 1-phosphate is a structural component of certain bacterial cell wall glycans, such as the tetraheteroglycan from Streptococcus faecalis.[2] These surface polysaccharides play a critical role in host-pathogen interactions, mediating processes like adhesion, biofilm formation, and evasion of the host immune system.[13] The presence of β-G1P in these structures makes them unique immunological determinants, offering potential avenues for the development of targeted therapies and vaccines.[2] The modulation of host immune responses by bacterial glycans is a key area of research, with implications for understanding and combating infectious diseases.[14]

Experimental Protocols

Enzymatic Synthesis of β-D-Glucose 1-Phosphate from Maltose

This protocol describes a method for the efficient synthesis of β-G1P using maltose phosphorylase, coupled with the removal of the glucose by-product by baker's yeast to drive the reaction equilibrium towards product formation.[7][8]

Materials:

-

Maltose

-

Potassium phosphate buffer (pH 6.5-8.0)

-

Maltose phosphorylase

-

Dried baker's yeast

-

Centrifuge

-

Heat block or water bath

Procedure:

-

Prepare a reaction mixture containing 500 mM maltose and 500 mM potassium phosphate buffer.[8]

-

Add maltose phosphorylase to a final concentration of 0.5 U/mL.[8]

-

Add 1% (w/v) dried baker's yeast to the mixture.[8]

-

Incubate the reaction at 30-37°C with gentle stirring for 72-96 hours.[8][10]

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for β-G1P formation using a suitable assay (see Protocol 6.3).

-

Stop the reaction by heating the mixture to 65-90°C for 10-30 minutes to inactivate the enzyme and yeast.[10]

-

Centrifuge the mixture to pellet the yeast cells and denatured protein.

-

Collect the supernatant containing β-G1P for purification.

Purification: The crude β-G1P can be purified using anion-exchange chromatography or by crystallization after removing residual carbohydrates and inorganic phosphate.[15]

Assay for Maltose Phosphorylase Activity

This is a coupled enzyme assay to determine the activity of maltose phosphorylase by measuring the rate of β-G1P production. The β-G1P is converted to glucose-6-phosphate (G6P) by β-phosphoglucomutase, and the G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

HEPES buffer (pH 7.0)

-

Maltose solution

-

Potassium phosphate solution

-

β-Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

NADP+ solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, maltose, and potassium phosphate.

-

Add β-phosphoglucomutase, G6PDH, and NADP+ to the mixture.

-

Initiate the reaction by adding the maltose phosphorylase sample.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADPH formation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

Quantification of β-D-Glucose 1-Phosphate

β-G1P can be quantified using a coupled enzymatic assay similar to the one described for maltose phosphorylase activity, where β-G1P is the limiting substrate. Alternatively, chromatographic methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed for accurate and sensitive quantification.[16][17]

Signaling Pathways and Logical Relationships

The metabolic fate of β-D-glucose 1-phosphate is intricately linked to central carbohydrate metabolism in microorganisms. The following diagrams, generated using the DOT language for Graphviz, illustrate these connections.

Implications for Drug Development

The enzymes involved in β-G1P metabolism are often essential for the survival and virulence of pathogenic microorganisms but are absent in humans, making them attractive targets for the development of novel antimicrobial drugs.

-

Enzyme Inhibitors: The development of specific inhibitors for maltose phosphorylase, trehalose phosphorylase, and β-phosphoglucomutase could disrupt crucial metabolic pathways in bacteria and fungi, leading to growth inhibition or cell death.[6][11][12] For instance, inhibitors of trehalose biosynthesis have shown promise as antifungal agents.[18][19]

-

Targeting Cell Wall Synthesis: As β-G1P is a precursor for bacterial cell wall components, interfering with its synthesis or incorporation could weaken the cell wall and increase susceptibility to other antibiotics.

-

Immunomodulation: The unique immunogenic properties of bacterial glycans containing β-G1P could be exploited for the development of vaccines or immunomodulatory therapies to enhance the host's immune response against infections.[2]

Conclusion

This compound is a key metabolite in microbial glycobiology with diverse and critical functions. Its unique metabolic pathways and role in pathogenesis present significant opportunities for the development of novel therapeutics. This technical guide provides a foundational understanding of β-G1P, offering detailed protocols and quantitative data to aid researchers and drug development professionals in this exciting and promising area of study. Further investigation into the signaling pathways involving β-G1P and the development of specific enzyme inhibitors will be crucial in translating this fundamental knowledge into clinical applications.

References

- 1. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 2. This compound. A structural unit and an immunological determinant of a glycan from streptococcal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate-induced activation of maltose phosphorylase: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Trehalose-6-Phosphate as a Potential Lead Candidate for the Development of Tps1 Inhibitors: Insights from the Trehalose Biosynthesis Pathway in Diverse Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of the Bacterial Glycome in Host - Pathogen Interactions [medscape.com]

- 14. Glycan-mediated molecular interactions in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Stereochemistry of beta-D-Glucose 1-phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core structural and stereochemical aspects of beta-D-Glucose 1-phosphate, a pivotal intermediate in carbohydrate metabolism. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Structural and Physicochemical Properties

This compound is a phosphorylated monosaccharide with the chemical formula C6H13O9P.[1] It plays a crucial role in the mobilization and transfer of glucose units within the cell. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate (B84403) | [1] |

| Molecular Formula | C6H13O9P | [1] |

| Molecular Weight | 260.14 g/mol | [1] |

| Synonyms | beta-D-glucopyranose 1-(dihydrogen phosphate), β-G1P | [1] |

| pKa Values (of α-anomer) | pK1 = 1.11, pK2 = 6.13 | [2] |

| Specific Rotation [α]D | Data not available for the pure β-anomer. The α-anomer has a specific rotation of +112.2°. | [3] |

Stereochemistry: The Defining Beta Configuration

The stereochemistry of this compound is critical to its biological function. The "D" designation indicates the configuration at the C5 chiral center, which is the same as in D-glyceraldehyde. The "beta" (β) designation refers to the configuration at the anomeric carbon (C1).

In the cyclic pyranose form of glucose, the anomeric carbon is the carbon that was part of the aldehyde group in the open-chain form. The orientation of the hydroxyl group (or, in this case, the phosphate group) on the anomeric carbon relative to the CH2OH group (C6) determines whether the anomer is alpha (α) or beta (β). In the beta configuration, the phosphate group on the anomeric carbon is on the same side of the ring as the CH2OH group.

This specific stereochemical arrangement is crucial for its recognition and processing by enzymes involved in metabolic pathways.

Role in Metabolic Pathways

This compound is a key player in carbohydrate metabolism, particularly in the pathways of glycogen (B147801) synthesis and degradation, as well as in the interconversion of glucose phosphates.

Glycogen Metabolism

In glycogenolysis, the breakdown of glycogen, the enzyme glycogen phosphorylase cleaves α-1,4-glycosidic bonds to release glucose units as alpha-D-glucose 1-phosphate. While the direct product of glycogenolysis is the alpha anomer, the interconversion to and from the beta anomer is a critical step in other related pathways.

Interconversion with Glucose 6-phosphate

The enzyme beta-phosphoglucomutase catalyzes the reversible conversion of this compound to beta-D-glucose 6-phosphate. This reaction is essential for directing glucose units towards either glycolysis for energy production or the pentose (B10789219) phosphate pathway for the synthesis of nucleotides and NADPH.

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the synthesis of this compound is through enzymatic phosphorolysis of disaccharides like maltose (B56501) or trehalose (B1683222).[4][5][6]

Principle: Maltose phosphorylase catalyzes the phosphorolysis of maltose in the presence of inorganic phosphate to yield this compound and glucose. To drive the reaction towards the synthesis of the desired product, the glucose by-product is typically removed, for instance, by fermentation using baker's yeast.[4]

Materials:

-

Maltose

-

Dipotassium hydrogen phosphate (K2HPO4)

-

Maltose phosphorylase

-

Baker's yeast (Saccharomyces cerevisiae)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

Procedure:

-

Prepare a reaction mixture containing maltose and a high concentration of phosphate buffer.

-

Add maltose phosphorylase to the mixture.

-

Introduce baker's yeast to the reaction to selectively consume the glucose produced.

-

Incubate the reaction at an optimal temperature for both the enzyme and the yeast (e.g., 30°C).

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, terminate it by heat inactivation of the enzyme and yeast.

-

Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography.[5]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ³¹P NMR are particularly informative.

Sample Preparation:

-

Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).

-

Adjust the pH of the solution to a desired value (e.g., 7.4) using NaOD or DCl.

-

Add a known concentration of an internal standard (e.g., DSS for ¹H NMR or a phosphate-containing compound for ³¹P NMR) for chemical shift referencing and quantification.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum will show characteristic signals for the protons of the glucose ring.

-

The coupling constants between adjacent protons can be used to confirm the pyranose ring conformation.

-

The chemical shift of the anomeric proton (H1) and its coupling to the H2 proton are diagnostic for the beta configuration.

³¹P NMR Spectroscopy:

-

A single resonance in the ³¹P NMR spectrum will confirm the presence of the phosphate group.[7]

-

The chemical shift of the phosphorus atom is sensitive to the pH of the solution, which can be used to study the protonation state of the phosphate group.

X-ray Crystallography

Determining the three-dimensional structure of this compound at atomic resolution can be achieved through single-crystal X-ray diffraction.

Crystallization Protocol:

-

Prepare a highly purified and concentrated solution of this compound. The bis(cyclohexylammonium) salt has been reported to crystallize.[5]

-

Screen a wide range of crystallization conditions using techniques such as hanging drop or sitting drop vapor diffusion. This involves varying parameters like pH, temperature, precipitant type (e.g., polyethylene (B3416737) glycol, salts), and concentration.

-

Once suitable crystals are obtained, they are mounted and cryo-cooled for data collection.

Data Collection and Structure Determination:

-

The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

-

The diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

The phase problem is solved using various methods to generate an electron density map.

-

A model of the this compound molecule is built into the electron density map and refined to obtain the final crystal structure.

This in-depth guide provides a foundational understanding of the structure and stereochemistry of this compound, essential for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

References

- 1. This compound | C6H13O9P | CID 122250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-Glucose-1-phosphate [drugfuture.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation [jstage.jst.go.jp]

- 5. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide on the Discovery and History of beta-D-Glucose 1-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of beta-D-glucose 1-phosphate (β-D-G1P). While its anomer, α-D-glucose 1-phosphate, the renowned "Cori ester," holds a celebrated place in the history of biochemistry for its central role in glycogen (B147801) metabolism, the story of β-D-G1P is intertwined with the development of enzymology and modern biotechnological processes. This document delves into the pivotal discoveries, presents detailed experimental protocols for both historical and contemporary synthesis, summarizes key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows.

The Landmark Discovery of the "Cori Ester": α-D-Glucose 1-phosphate

The journey to understanding glucose 1-phosphate begins with the groundbreaking work of Carl and Gerty Cori. In 1936, while investigating carbohydrate metabolism in minced frog muscle, they identified a novel glucose phosphate (B84403) ester.[1][2] This compound, which they named the "Cori ester," was found to be an intermediate in the breakdown of glycogen.[1][3] Their subsequent research, in collaboration with Sidney Colowick, led to the definitive identification and synthesis of this ester as α-D-glucose 1-phosphate in 1937.[4][5] This discovery was a monumental step in elucidating the pathway of glycogenolysis and the role of the enzyme phosphorylase, for which the Coris were awarded the Nobel Prize in Physiology or Medicine in 1947.[3]

The Cori ester is a central molecule in the Cori cycle , a metabolic pathway that describes the interplay of glucose and lactate (B86563) between muscle and liver tissue.

The Cori Cycle

The Cori cycle illustrates how lactate produced in muscles during anaerobic glycolysis is transported to the liver and converted back into glucose, which can then be returned to the muscles for energy.

The Emergence of this compound

While the Cori ester is the alpha anomer, the beta anomer of D-glucose 1-phosphate also plays significant biological roles, primarily as a substrate for enzymes that synthesize various α-glucosides. The specific historical pinpoint of the "discovery" of β-D-G1P is less defined than that of its alpha counterpart. Early chemical phosphorylation of glucose often resulted in a mixture of anomers. For instance, a 1970 study on cyanogen-induced phosphorylation of D-glucose reported the formation of both α-D-glucopyranose 1-phosphate and β-D-glucopyranose 1-phosphate.[6][7]

However, the true utility and understanding of β-D-G1P have come to the forefront with the discovery and characterization of specific enzymes that produce it. Inverting α-glucan phosphorylases, such as maltose (B56501) phosphorylase, kojibiose (B1673742) phosphorylase, and trehalose (B1683222) phosphorylase, are key to the enzymatic synthesis of β-D-G1P.[8]

Modern Enzymatic Synthesis of this compound

The high cost and low availability of β-D-G1P have historically limited its use in research and industrial applications.[9] This has driven the development of efficient enzymatic production methods. Two prominent methods involve the use of maltose phosphorylase and trehalose phosphorylase.

Synthesis from Maltose

Maltose phosphorylase catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate to yield β-D-glucose 1-phosphate and glucose.[10]

To drive the reaction towards the production of β-D-G1P, the glucose by-product is often removed from the reaction mixture, for example, through fermentation by baker's yeast.[11][12]

Synthesis from Trehalose

Trehalose phosphorylase catalyzes the reversible phosphorolysis of trehalose and inorganic phosphate to produce β-D-glucose 1-phosphate and glucose.[1][9]

Quantitative Data on Enzymatic Synthesis

| Parameter | Synthesis from Maltose | Synthesis from Trehalose |

| Enzyme | Maltose Phosphorylase | Trehalose Phosphorylase |

| Substrates | Maltose, Inorganic Phosphate | Trehalose, Inorganic Phosphate |

| Key Product | β-D-Glucose 1-phosphate | β-D-Glucose 1-phosphate |

| By-product | Glucose | Glucose |

| Typical Reaction pH | 6.5 | 7.0 |

| Typical Temperature | 30°C | 55-60°C |

| Reported Yield | up to 76% (with glucose removal)[11][12] | up to 26% (theoretical max)[1][9] |

| Purification Method | Electrodialysis, Crystallization[11] | Anion exchange chromatography, Precipitation[9] |

Experimental Protocols

Historical Protocol: Isolation of the Cori Ester (α-D-Glucose 1-phosphate)

This protocol is based on the original work of Cori and colleagues and is provided for historical and educational purposes.

Objective: To isolate α-D-glucose 1-phosphate from minced frog muscle.

Materials:

-

Frog muscle

-

Cold distilled water

-

Reagents for phosphate and hexose (B10828440) assays

Procedure:

-

Mince fresh frog muscle.

-

Extract the minced muscle three times with 20 volumes of cold distilled water to remove most of the acid-soluble phosphates, while retaining glycogen.[3]

-

Incubate the washed muscle tissue, which will lead to the accumulation of α-D-glucose 1-phosphate due to the action of phosphorylase on the endogenous glycogen.

-

The accumulation is possible because the enzyme phosphoglucomutase, which would typically convert glucose 1-phosphate to glucose 6-phosphate, leaks out during the washing process.[3]

-

Isolate the newly formed phosphate ester. In the original experiments, this was achieved by precipitating it as a crystalline brucine (B1667951) salt.[3]

-

Characterize the isolated compound using chemical and enzymatic assays to confirm its identity as α-D-glucose 1-phosphate.

Modern Protocol: Enzymatic Synthesis of β-D-Glucose 1-phosphate from Maltose

This protocol is a generalized procedure based on modern enzymatic synthesis methods.[11][12]

Objective: To synthesize and purify β-D-glucose 1-phosphate from maltose.

Materials:

-

Maltose

-

Sodium phosphate buffer (e.g., 500 mM, pH 6.5)

-

Maltose phosphorylase

-

Dried baker's yeast

-

Centrifuge

-

Electrodialysis apparatus

-

Freeze-dryer

-

Cyclohexylamine for crystallization

Procedure:

-

Prepare a reaction mixture containing 500 mM maltose and 1% (w/v) dried baker's yeast in 500 mM sodium phosphate buffer (pH 6.5).

-

Initiate the reaction by adding maltose phosphorylase (e.g., 0.5 U/mL).

-

Incubate the mixture at 30°C with stirring for an extended period (e.g., 96 hours) to allow for the conversion of maltose to β-D-G1P and the fermentation of the glucose by-product by the yeast.

-

Terminate the reaction by heat treatment (e.g., 65°C for 30 minutes).[13]

-

Remove the baker's yeast and any precipitate by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).[11]

-

Purify the supernatant containing β-D-G1P. This can be achieved by electrodialysis to remove inorganic phosphate and other small molecules.[11][13]

-

The purified β-D-G1P can then be isolated as a salt, for instance, by crystallization as the bis(cyclohexylammonium) salt.[11][12]

-

The final product can be obtained by filtration and freeze-drying.

Conclusion

The discovery of α-D-glucose 1-phosphate by the Coris was a watershed moment in biochemistry, fundamentally shaping our understanding of carbohydrate metabolism. While the history of its anomer, β-D-glucose 1-phosphate, is more deeply rooted in the advancements of enzymology and biocatalysis, its importance as a key substrate for the synthesis of various glycosides is now well-established. The development of efficient enzymatic production methods for β-D-G1P has made this valuable compound more accessible for research and potential applications in drug development and biotechnology. This guide has provided a comprehensive overview of the historical context, modern synthetic approaches, and detailed methodologies related to this important sugar phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]

- 3. nobelprize.org [nobelprize.org]

- 4. acs.org [acs.org]

- 5. (Open Access) The rôle of glucose-1-phosphate in the formation of blood sugar and synthesis of glycogen in the liver (1939) | Gerty T. Cori | 92 Citations [scispace.com]

- 6. D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. physiologicalchemistryandphysics.com [physiologicalchemistryandphysics.com]

- 8. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 9. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation [jstage.jst.go.jp]

beta-D-Glucose 1-phosphate CAS number and chemical properties

An In-depth Technical Guide to beta-D-Glucose 1-phosphate

For researchers, scientists, and drug development professionals, this compound (β-D-Glc-1-P) is a key phosphorylated sugar that plays a role in microbial carbohydrate metabolism. While its anomer, alpha-D-Glucose 1-phosphate, is more commonly associated with glycogen (B147801) metabolism in animals, β-D-Glc-1-P is a substrate for specific enzymes found in certain microbes and is of interest for enzymatic synthesis and glycosylation reactions.[1][2] This guide provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the beta-anomer of D-glucose 1-phosphate.[3] It is a monosaccharide phosphate (B84403), a class of organic compounds where a phosphate group is linked to a carbohydrate unit.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14048-34-1, 55607-88-0 | [3][5] |

| Molecular Formula | C₆H₁₃O₉P | [3][5][6] |

| Molecular Weight | 260.14 g/mol | [3][5][6] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | [3] |

| Synonyms | β-D-glucopyranose 1-(dihydrogen phosphate), β-D-glucosyl phosphate | [3][6] |

| Solubility | Highly soluble in water.[4][7][8] The disodium (B8443419) salt is a white crystalline powder soluble in water, ethanol (B145695), and acetone.[7] | |

| Storage | Store at < -15°C.[7] For the alpha anomer sodium salt hydrate, storage at -20°C is recommended for stability of ≥4 years.[9] Aqueous solutions are not recommended for storage for more than one day.[9] | |

| Stability | As a phosphomonoester, it is most labile near pH 4.[10] It is considered more labile than glucose 6-phosphate.[10] Short-term storage at a neutral pH is generally not a problem, but frozen storage is recommended for long-term preservation.[10] |

Biological Role and Metabolic Pathways

While alpha-D-glucose 1-phosphate is a central intermediate in glycogenolysis and glycogenesis in animals, this compound is found in some microbes.[1][11] It is produced by the action of inverting α-glucan phosphorylases, such as maltose (B56501) phosphorylase, kojibiose (B1673742) phosphorylase, and trehalose (B1683222) phosphorylase.[1] Subsequently, it is converted into the glycolytic pathway intermediate, glucose 6-phosphate, by the enzyme β-phosphoglucomutase.[1]

This metabolic conversion is a key step that links the phosphorolytic cleavage of certain disaccharides or α-glucans to central carbohydrate metabolism. The phosphorylated nature of β-D-Glc-1-P ensures that it remains within the cell for further metabolic processing.[1]

Caption: Microbial metabolism of this compound.

Experimental Protocols

Detailed methodologies for the production and quantification of this compound are crucial for research and development.

Protocol 1: Enzymatic Production of β-D-Glucose 1-phosphate from Trehalose

This protocol describes a method for synthesizing β-D-Glc-1-P using a thermostable trehalose phosphorylase, which is advantageous as it simplifies enzyme purification.[2][12]

1. Reaction Setup:

-

Prepare a reaction mixture containing trehalose and inorganic phosphate in a suitable buffer.

-

Use whole cells of E. coli expressing a thermostable trehalose phosphorylase (e.g., from Thermoanaerobacter brockii).[2][12]

-

Incubate the reaction mixture at an elevated temperature (e.g., 60°C). At this temperature, the E. coli cells lyse, releasing the enzyme and eliminating the need for a separate cell disruption step.[2][12]

2. Reaction Monitoring and Yield:

-

Monitor the reaction progress over time. The reaction is reversible, and a yield of approximately 26% can be achieved under these conditions.[2]

3. Purification:

-

Two primary strategies can be employed for purification:

-

Strategy A: Anion Exchange Chromatography. This method separates the negatively charged β-D-Glc-1-P from unreacted neutral sugars.[12]

-

Strategy B: Carbohydrate Removal and Precipitation. Treat the mixture with trehalase to hydrolyze remaining trehalose, followed by yeast treatment to consume the resulting glucose. The β-D-Glc-1-P can then be precipitated.[12]

-

4. Crystallization:

-

Direct precipitation with ethanol may not induce crystallization.[12]

-

Convert the product to its cyclohexylammonium salt. This salt form readily crystallizes, allowing for high-purity solid product isolation.[12] Note that significant product loss (around 50%) can occur during this crystallization step.[12]

Protocol 2: Quantification using a Colorimetric Assay Kit

This protocol is a general method for quantifying glucose-1-phosphate and can be adapted for samples containing the beta anomer. The principle involves the conversion of G1P to glucose-6-phosphate (G6P), which is then oxidized to generate a colored product.[13]

1. Sample Preparation:

-

Tissues or Cells: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 200 µL of ice-cold Assay Buffer.[13]

-

Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 5 minutes to pellet debris.[13]

-

Collect the supernatant, which contains the G1P.

2. Assay Procedure:

-

Standard Curve: Prepare a standard curve by making serial dilutions of a known concentration of G1P standard (e.g., from 100 mM stock).[13]

-

Reaction Setup: In a 96-well plate, add 1-50 µL of sample supernatant to each well. Adjust the final volume to 50 µL with Assay Buffer.[13]

-

Prepare parallel sample wells as a background control, which will account for any pre-existing NADH in the sample.[13]

-

Reaction Mix: Prepare a reaction mix containing Assay Buffer, G1P Enzyme Mix (phosphoglucomutase), and G1P Developer. Add this mix to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

3. Measurement and Data Analysis:

-

Measure the optical density (absorbance) at 450 nm (OD450).[13]

-

Subtract the zero standard reading from all standard readings and plot the G1P standard curve.

-

Correct the sample readings by subtracting the background control readings.

-

Apply the corrected sample absorbance to the standard curve to determine the concentration of G1P in the sample.[13]

References

- 1. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H13O9P | CID 122250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Glucose 1-phosphate (HMDB0001586) [hmdb.ca]

- 5. lookchem.com [lookchem.com]

- 6. GSRS [precision.fda.gov]

- 7. β-D-Glucose-1-phosphate disodium | 83833-15-2 | MG02984 [biosynth.com]

- 8. ymdb.ca [ymdb.ca]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. echemi.com [echemi.com]

- 11. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

An In-depth Technical Guide on the Biological Significance of Beta-D-Glucose 1-Phosphate in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Abstract

Beta-D-glucose 1-phosphate (β-G1P), an anomer of the more commonly known α-D-glucose 1-phosphate, plays a specialized yet crucial role in the metabolism of certain microorganisms. While α-D-glucose 1-phosphate is a central intermediate in glycogen (B147801) metabolism in animals, β-D-glucose 1-phosphate is primarily involved in the catabolism of non-traditional carbohydrates in bacteria. This technical guide provides a comprehensive overview of the metabolic pathways involving β-G1P, the key enzymes that catalyze its transformations, and its broader biological significance, including its role as an immunological determinant and its potential implications for drug development. The document details quantitative data on enzyme kinetics, provides experimental protocols for relevant assays, and utilizes diagrams to illustrate complex metabolic and experimental workflows.

Introduction

Glucose 1-phosphate exists in two anomeric forms: alpha and beta. The alpha anomer is a well-established intermediate in the central carbohydrate metabolism of most organisms. In contrast, this compound has a more specialized distribution, being found predominantly in certain microbes.[1] It is produced by the action of inverting α-glucan phosphorylases, such as maltose (B56501) phosphorylase and trehalose (B1683222) phosphorylase.[1] This distinct metabolic niche makes β-G1P and its associated enzymes potential targets for antimicrobial drug development. This guide will delve into the core metabolic pathways where β-G1P is a key player, the enzymes that govern its flux, and its broader biological implications.

Metabolic Pathways Involving this compound

The primary significance of β-G1P lies in its role as an intermediate in the microbial catabolism of disaccharides like maltose and trehalose.

Maltose Catabolism

In some bacteria, maltose is catabolized via a phosphorolytic pathway that generates β-G1P.[2][3][4] This pathway is distinct from the more common hydrolytic pathway that yields free glucose.

-

Enzyme: Maltose Phosphorylase (EC 2.4.1.8)

-

Reaction: Maltose + Phosphate (B84403) ⇌ D-Glucose + β-D-Glucose 1-Phosphate[3]

This reaction is reversible and conserves some of the energy from the glycosidic bond in the phosphate ester of β-G1P.

Trehalose Catabolism

Similarly, certain microorganisms utilize a phosphorolytic pathway for trehalose degradation.

-

Enzyme: Trehalose Phosphorylase (EC 2.4.1.64)

-

Reaction: Trehalose + Phosphate ⇌ D-Glucose + β-D-Glucose 1-Phosphate[5][6]

Trehalose-6-phosphate can also be a substrate for trehalose 6-phosphate phosphorylase, yielding glucose 6-phosphate and β-D-glucose 1-phosphate.[7]

Integration with Central Metabolism

Once formed, β-G1P is channeled into central metabolism through the action of a specific phosphomutase.

-

Enzyme: β-Phosphoglucomutase (β-PGM) (EC 5.4.2.6)

-

Reaction: β-D-Glucose 1-Phosphate ⇌ β-D-Glucose 6-Phosphate[8]

The product, β-D-glucose 6-phosphate, can then enter glycolysis to generate ATP and metabolic precursors.[9] The deletion of the gene for β-PGM in Lactococcus lactis leads to a severe reduction in the growth rate on maltose and a complete inability to grow on trehalose, highlighting the essential role of this enzyme in these metabolic pathways.[10]

Key Enzymes

The metabolic fate of β-G1P is governed by a set of specialized enzymes.

Maltose Phosphorylase

This enzyme catalyzes the reversible phosphorolysis of maltose. It belongs to the glycoside hydrolase family 65 and functions as an inverting phosphorylase.[2] The reaction proceeds via a single displacement mechanism where a general acid catalyst protonates the glycosidic oxygen, and inorganic phosphate acts as a nucleophile, attacking the anomeric carbon.[4][11]

Trehalose Phosphorylase

This enzyme catalyzes the reversible phosphorolysis of trehalose. In some organisms, this enzyme is part of a novel metabolic pathway for trehalose utilization.[12]

β-Phosphoglucomutase (β-PGM)

β-PGM is a key enzyme that isomerizes β-G1P to β-G6P.[9] It is a member of the haloacid dehalogenase (HAD) superfamily.[13][14] The catalytic mechanism involves a phosphoenzyme intermediate, where a phosphoryl group is transferred from an aspartate residue in the active site to the substrate.[13][15]

Quantitative Data

The following table summarizes key kinetic parameters for β-phosphoglucomutase from Lactococcus lactis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| β-Phosphoglucomutase | β-D-Glucose 1-Phosphate | 15 | 65 - 74 | [16] |

| β-Phosphoglucomutase | β-D-Glucose 1,6-bisphosphate | 0.7 - 0.8 | - | [16] |

Experimental Protocols

Assay for β-Phosphoglucomutase Activity

This protocol describes a coupled enzyme assay to determine the activity of β-PGM. The formation of glucose 6-phosphate is coupled to the reduction of NADP+ by glucose 6-phosphate dehydrogenase.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

β-D-Glucose 1-phosphate (substrate)

-

Glucose 6-phosphate dehydrogenase (coupling enzyme)

-

NADP+

-

Enzyme sample (cell lysate or purified β-PGM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, and glucose 6-phosphate dehydrogenase in a cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 30°C to allow for the reduction of any endogenous glucose 6-phosphate.

-

Initiate the reaction by adding the substrate, β-D-glucose 1-phosphate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Synthesis and Purification of β-D-Glucose 1-Phosphate

This protocol is adapted from a method for the enzymatic production of β-G1P from trehalose.[5][6]

Materials:

-

Trehalose

-

Inorganic phosphate buffer

-

Thermostable trehalose phosphorylase

-

Anion exchange chromatography column

-

Ethanol

Procedure:

-

Incubate trehalose and inorganic phosphate with thermostable trehalose phosphorylase at its optimal temperature (e.g., 60°C for the enzyme from Thermoanaerobacter brockii).[5]

-

Monitor the reaction for the production of β-G1P.

-

Purify the β-G1P from the reaction mixture using anion exchange chromatography.

-

Precipitate the purified β-G1P with ethanol.

-

The identity and purity of the synthesized β-G1P can be confirmed by techniques such as NMR and mass spectrometry.

Visualizations

Metabolic Pathways

Caption: Metabolic pathways involving this compound.

Experimental Workflow for β-PGM Assay

Caption: Experimental workflow for the β-phosphoglucomutase coupled assay.

Broader Biological Significance

Immunological Determinant

β-D-glucose 1-phosphate has been identified as a structural unit and an immunological determinant of a glycan from the cell wall of Streptococcus faecalis.[17] This suggests a role for β-G1P in host-pathogen interactions and as a potential target for vaccine development.

Relevance to Drug Development

The metabolic pathways involving β-G1P are predominantly found in microorganisms and are absent in humans. This makes the enzymes in these pathways, particularly β-phosphoglucomutase, attractive targets for the development of novel antimicrobial agents. Furthermore, alterations in related pathways, such as the pentose (B10789219) phosphate pathway, have been linked to changes in antibiotic resistance in bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[18] Understanding the intricacies of these metabolic routes could open new avenues for combating antibiotic resistance.

Conclusion

This compound, though less ubiquitous than its alpha anomer, is a metabolite of considerable importance in specific microbial metabolic pathways. Its role in the catabolism of maltose and trehalose, mediated by a unique set of enzymes, highlights the metabolic diversity of microorganisms. The distinct nature of these pathways presents opportunities for targeted therapeutic interventions. Further research into the regulation of β-G1P metabolism and its prevalence across different microbial species will undoubtedly provide deeper insights into microbial physiology and may unveil novel strategies for the development of next-generation antimicrobial drugs.

References

- 1. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Maltose phosphorylase - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trehalose 6-phosphate phosphorylase - Wikipedia [en.wikipedia.org]

- 8. Beta-phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 9. β-Phosphoglucomutase - Creative Enzymes [creative-enzymes.com]

- 10. Physiological Role of β-Phosphoglucomutase in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Catalytic cycling in beta-phosphoglucomutase: a kinetic and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caught in the act: the structure of phosphorylated beta-phosphoglucomutase from Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. This compound. A structural unit and an immunological determinant of a glycan from streptococcal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic reprogramming and altered cell envelope characteristics in a pentose phosphate pathway mutant increases MRSA resistance to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomeric Configuration of D-Glucose 1-Phosphate and Its Core Importance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose 1-phosphate (G1P) is a pivotal metabolic intermediate, primarily recognized for its central role in the synthesis and degradation of glycogen (B147801). The stereochemistry at the anomeric carbon (C1) of G1P dictates its metabolic fate and enzymatic specificity. This technical guide provides a comprehensive overview of the anomeric configurations of D-glucose 1-phosphate, with a primary focus on the biological significance and enzymatic handling of the α-anomer. We delve into the thermodynamic and kinetic parameters governing its key reactions, present detailed experimental protocols for its study, and illustrate the intricate signaling pathways that regulate its metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in metabolic research and drug development targeting pathways involving this crucial phosphosugar.

Introduction: The Anomeric Dichotomy of D-Glucose 1-Phosphate

D-glucose 1-phosphate can exist in two anomeric forms: α-D-glucose 1-phosphate and β-D-glucose 1-phosphate.[1] The orientation of the phosphate (B84403) group at the anomeric carbon defines these stereoisomers. In the α-anomer, the phosphate group is on the opposite side of the ring from the CH₂OH group (at C5), while in the β-anomer, they are on the same side.[2] This seemingly subtle structural difference has profound implications for the molecule's biological roles and recognition by enzymes.

α-D-Glucose 1-Phosphate: The Cornerstone of Glycogen Metabolism

The α-anomer is the biologically predominant form in higher organisms and is a central intermediate in carbohydrate metabolism.[3] It serves as the direct product of glycogenolysis and the precursor for glycogenesis.[1]

-

In Glycogenolysis: The enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen, releasing α-D-glucose 1-phosphate.[3][4] This process allows for the rapid mobilization of glucose units from stored glycogen in response to energy demands.[5]

-

In Glycogenesis: For glycogen synthesis, α-D-glucose 1-phosphate is converted to UDP-glucose by UDP-glucose pyrophosphorylase.[6] UDP-glucose then serves as the activated glucose donor for glycogen synthase to extend the glycogen chain.[6]

The interconversion between α-D-glucose 1-phosphate and its isomer, glucose 6-phosphate (G6P), is a critical juncture linking glycogen metabolism with glycolysis and the pentose (B10789219) phosphate pathway. This reversible reaction is catalyzed by the enzyme phosphoglucomutase.[7]

β-D-Glucose 1-Phosphate: A Niche Player

While less common in mammalian metabolism, β-D-glucose 1-phosphate is found in some microbes and is involved in specific metabolic pathways.[1] It can be produced by the action of inverting α-glucan phosphorylases, such as trehalose (B1683222) phosphorylase.[1][8] The enzyme β-phosphoglucomutase can then convert it to glucose 6-phosphate.[1] β-D-glucose 1-phosphate also serves as an efficient glucosyl donor in certain enzymatic and chemical glycosylation reactions.[8][9]

Quantitative Data

Thermodynamic Properties

The interconversion of α-D-glucose 1-phosphate and glucose 6-phosphate is a readily reversible reaction with a small change in Gibbs free energy.

| Reaction | ΔG°' (kJ/mol) | Equilibrium Constant (K_eq) | Conditions |

| α-D-glucose 1-phosphate ⇌ Glucose 6-phosphate | -7.3 | 19 | 25 °C, pH 7.0 |

Data derived from equilibrium concentrations of 1 mM glucose 1-phosphate and 19 mM glucose 6-phosphate.[10]

Kinetic Parameters of Key Enzymes

The following table summarizes the kinetic parameters for the primary enzymes involved in the metabolism of α-D-glucose 1-phosphate. These values can vary depending on the source of the enzyme and the specific assay conditions.

| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | Organism/Tissue |

| Phosphoglucomutase | α-D-glucose 1-phosphate | ~0.05 | - | Rabbit Muscle |

| Glucose 6-phosphate | ~0.4 | - | Rabbit Muscle | |

| Glycogen Phosphorylase b | α-D-glucose 1-phosphate | Variable | Variable | Rabbit Skeletal Muscle |

| Glycogen | Variable | Variable | Rabbit Skeletal Muscle | |

| Glycogen Synthase a | UDP-glucose | ~0.3 | - | Mouse Liver |

| UDP-Glucose Pyrophosphorylase | α-D-glucose 1-phosphate | ~0.07 | - | Leishmania major |

| UTP | ~0.04 | - | Leishmania major |

Note: V_max values are highly dependent on assay conditions and purity of the enzyme preparation, and thus are not always reported in a standardized format. K_m values for glycogen phosphorylase are complex due to allosteric regulation.[4][11]

Experimental Protocols

Determination of Anomeric Configuration by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general approach for determining the anomeric configuration of D-glucose 1-phosphate using ¹H NMR.

Objective: To distinguish between the α and β anomers of G1P based on the chemical shift and coupling constant of the anomeric proton (H1).

Materials:

-

D-glucose 1-phosphate sample (α, β, or a mixture)

-

D₂O (99.9%)

-

NMR spectrometer (≥400 MHz recommended)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the D-glucose 1-phosphate sample in 0.5 mL of D₂O.

-

NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The anomeric proton (H1) signals will appear in the downfield region of the spectrum (typically between 4.5 and 5.5 ppm) due to the deshielding effect of the adjacent oxygen atom and the phosphate group.[12]

-

-

Data Analysis:

-

Chemical Shift: The α-anomer's H1 proton typically resonates at a lower field (further downfield) compared to the β-anomer's H1 proton.[12]

-

Coupling Constant (J_H1,H2): The key distinguishing feature is the coupling constant between H1 and the adjacent proton on C2 (H2).

-

For α-D-glucose 1-phosphate , the H1 and H2 protons are in a gauche or equatorial-axial relationship, resulting in a small coupling constant, typically in the range of 2-4 Hz .[13]

-

For β-D-glucose 1-phosphate , the H1 and H2 protons are in an anti or diaxial relationship, leading to a larger coupling constant, typically around 7-9 Hz .[13]

-

-

-

Interpretation: By analyzing the chemical shift and, more definitively, the J-coupling constant of the anomeric proton signal(s), the anomeric configuration(s) present in the sample can be determined. The relative integration of the anomeric proton signals can be used to quantify the ratio of the two anomers in a mixture.[12]

Enzymatic Assay of Phosphoglucomutase (PGM) Activity

This protocol is based on a coupled enzyme assay to determine the activity of PGM.

Principle: PGM converts α-D-glucose 1-phosphate to glucose 6-phosphate. The product, G6P, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the PGM activity.

Materials:

-

Sample containing PGM (e.g., tissue homogenate, cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

α-D-glucose 1-phosphate solution (substrate)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NAD⁺ solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing Assay Buffer, α-D-glucose 1-phosphate, NAD⁺, and G6PDH. The final concentrations should be optimized but are typically in the range of 1-5 mM for G1P and NAD⁺, and an excess of G6PDH.

-

Sample Preparation: Prepare dilutions of the PGM-containing sample in Assay Buffer.

-

Assay Execution:

-

Pipette the reaction mixture into the wells of the microplate.

-

Add the sample dilutions to initiate the reaction.

-

For a background control, use a reaction mixture lacking the substrate (α-D-glucose 1-phosphate).

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA₃₄₀/min).

-

Subtract the rate of the background control from the sample rates.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH formation, which corresponds to the PGM activity.

-

This protocol is a general guideline. For precise measurements, commercial kits with optimized reagents and detailed instructions are available.[5][14][15][16]

Production and Purification of β-D-Glucose 1-Phosphate

This protocol describes a method for the enzymatic production and subsequent purification of β-D-glucose 1-phosphate from trehalose.[17][18]

Objective: To synthesize and purify β-D-glucose 1-phosphate.

Materials:

-

Trehalose

-

Inorganic phosphate buffer (e.g., sodium or potassium phosphate, pH 7.0)

-

Thermostable trehalose phosphorylase

-

Trehalase

-

Baker's yeast

-

Anion exchange chromatography column (e.g., DEAE-Sepharose)

-

Elution buffers (e.g., a gradient of NaCl or ammonium (B1175870) bicarbonate in a suitable buffer)

-

Ethanol

-

Cyclohexylamine

Procedure:

-

Enzymatic Synthesis:

-

Removal of Contaminants:

-

Purification by Anion Exchange Chromatography:

-

Centrifuge the mixture to remove yeast and other solids.

-

Load the supernatant onto a pre-equilibrated anion exchange column.

-

Wash the column to remove unbound contaminants.

-

Elute the bound β-D-glucose 1-phosphate using a salt gradient.

-

Monitor the fractions for the presence of the product (e.g., by phosphate assay or NMR).

-

-

Precipitation and Crystallization:

Signaling Pathways and Logical Relationships

Glycogen Metabolism Pathway

The following diagram illustrates the central role of α-D-glucose 1-phosphate in glycogen synthesis (glycogenesis) and breakdown (glycogenolysis).

Caption: Core pathways of glycogen metabolism centered on α-D-glucose 1-phosphate.

Hormonal Regulation of Glycogen Metabolism

The synthesis and breakdown of glycogen are tightly regulated by hormones, primarily insulin (B600854) and glucagon, which act via signaling cascades to control the phosphorylation state of key enzymes.

References

- 1. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of phosphate transfer in the phosphoglucomutase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Kinetic measurements of phosphoglucomutase by direct analysis of glucose-1-phosphate and glucose-6-phosphate using ion/molecule reactions and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. med.libretexts.org [med.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. microbenotes.com [microbenotes.com]

- 10. youtube.com [youtube.com]

- 11. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. magritek.com [magritek.com]

- 13. cigs.unimo.it [cigs.unimo.it]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. content.abcam.com [content.abcam.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Enzymatic production of β-D-glucose-1-phosphate from trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Function of beta-D-Glucose 1-phosphate in cellular metabolism

An In-depth Technical Guide on the Function of beta-D-Glucose 1-phosphate in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (β-G1P) is a pivotal, yet often overlooked, metabolic intermediate primarily found in the domain of microbial carbohydrate metabolism. While its anomer, α-D-Glucose 1-phosphate, is ubiquitously recognized for its central role in glycogenolysis and glycogenesis in eukaryotes, β-G1P serves distinct functions, particularly in the catabolism of common disaccharides such as trehalose (B1683222) and maltose (B56501). This technical guide provides a comprehensive overview of the synthesis, metabolic fate, and enzymatic regulation of β-G1P. It details the key enzymes responsible for its turnover, presents available quantitative kinetic data, outlines detailed experimental protocols for its study, and visualizes its metabolic context through pathway and workflow diagrams. Understanding the unique metabolic niche of β-G1P offers potential avenues for antimicrobial drug development and metabolic engineering applications.

Introduction

Cellular metabolism relies on a vast network of interconnected pathways, orchestrated by specific enzymatic conversions of key intermediates. Among the phosphorylated sugars that form the backbone of carbohydrate metabolism, Glucose 1-phosphate (G1P) is a critical node. It exists in two anomeric forms, alpha (α) and beta (β), whose metabolic roles are largely non-overlapping. The α-anomer is the direct product of glycogen (B147801) phosphorylase activity in animals and is the precursor for UDP-glucose, a key building block for glycogen synthesis.[1][2]

In contrast, β-D-Glucose 1-phosphate is predominantly found in microbial systems.[1] It is generated through the phosphorolysis of certain α-glycosidic bonds by inverting phosphorylase enzymes.[1] Its primary fate is isomerization to the central metabolic intermediate Glucose 6-phosphate (G6P), thereby linking disaccharide catabolism to core energy-yielding and biosynthetic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[1][3] This guide focuses exclusively on the synthesis, function, and analysis of the β-anomer.

Synthesis and Metabolic Fate of β-D-Glucose 1-phosphate

The cellular pool of β-G1P is maintained by a balance of synthesis from disaccharides and conversion to Glucose 6-phosphate.

Synthesis Pathways

β-G1P is synthesized by the action of specific inverting glycoside phosphorylases that cleave α-glycosidic bonds using inorganic phosphate (Pi), resulting in the inversion of the anomeric carbon's stereochemistry.

-

From Trehalose: Trehalose phosphorylase catalyzes the reversible phosphorolysis of trehalose to produce β-D-Glucose 1-phosphate and glucose.[3]

-

Trehalose + Pi ↔ β-D-Glucose 1-phosphate + D-Glucose

-

-

From Maltose/Kojibiose (B1673742): Inverting enzymes such as maltose phosphorylase and kojibiose phosphorylase produce β-G1P from maltose and kojibiose, respectively.[1][3]

-

From Trehalose-6-Phosphate (B3052756): In some bacteria, such as Lactococcus lactis, a novel pathway exists where Trehalose-6-phosphate phosphorylase (TrePP) catalyzes the reversible conversion of trehalose-6-phosphate into β-G1P and Glucose-6-phosphate (G6P).[4][5]

-

Trehalose-6-phosphate + Pi ↔ β-D-Glucose 1-phosphate + D-Glucose 6-phosphate

-

Metabolic Conversion to Glucose 6-phosphate

The sole established metabolic fate for β-G1P is its conversion to Glucose 6-phosphate, a reaction catalyzed by the enzyme β-phosphoglucomutase (β-PGM) .[1][3]

-

β-D-Glucose 1-phosphate ↔ D-Glucose 6-phosphate

This reaction is critical as it channels the carbon from disaccharides into central metabolism. G6P can then be directed into:

-

Glycolysis: For the production of pyruvate, ATP, and NADH.[6]

-

The Pentose Phosphate Pathway: For the generation of NADPH and pentose precursors for nucleotide biosynthesis.

The metabolic pathways involving β-G1P are visualized in the diagram below.

Caption: Metabolic pathways for the synthesis and fate of β-D-Glucose 1-phosphate.

Quantitative Data: Enzyme Kinetics

The flux through β-G1P-related pathways is governed by the kinetic properties of the involved enzymes. Limited but insightful data is available, particularly for the enzymes from bacterial sources.

| Enzyme | Organism | Substrate | K_m_ (mM) | K_i_ (mM) | K_eq_ | Reference(s) |

| Trehalose-6-Phosphate Phosphorylase (TrePP) | Lactococcus lactis | Trehalose-6-Phosphate | 6 | - | 0.026 (pH 6.3) | [4] |

| Inorganic Phosphate (Pi) | 32 | - | [4] | |||

| β-D-Glucose 1-Phosphate | 0.9 | - | [4] | |||

| D-Glucose 6-Phosphate | 4 | - | [4] | |||

| Trehalose Phosphorylase | Schizophyllum commune (fungus) | D-Glucose | - | 0.3 (D-Glucal) | - | [7][8] |

Experimental Protocols

The study of β-G1P metabolism requires robust methods for quantifying metabolites and measuring enzyme activity.

Protocol: β-Phosphoglucomutase (β-PGM) Activity Assay

This protocol is based on a coupled enzyme assay principle, where the product of the β-PGM reaction (G6P) is used in a subsequent reaction that produces a detectable signal (e.g., NADH).[9][10]

Principle: β-PGM converts β-G1P to G6P. The G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.

-

Substrate: 10 mM β-D-Glucose 1-phosphate solution.

-

Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH), ~1 U/mL.

-

Cofactor: 10 mM NADP+ solution.

-

Sample: Cell lysate or purified enzyme preparation.

Procedure:

-

Reaction Mix Preparation: For each reaction in a 96-well plate or cuvette, prepare a master mix containing Assay Buffer, 1 mM NADP+, and 0.1 U/mL G6PDH.

-

Sample Addition: Add the biological sample (e.g., 10-50 µL of cell lysate) to the wells. Include a negative control with no sample.

-

Initiate Reaction: Start the reaction by adding the β-G1P substrate to a final concentration of 1 mM.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) in a kinetic mode.

-

Calculation: Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve. Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for the coupled assay of β-phosphoglucomutase activity.

Protocol: Quantification of β-G1P by HPLC

This protocol allows for the separation and quantification of β-G1P from other sugar phosphates in a biological extract.[11][12]

Principle: Mixed-mode chromatography, combining reverse-phase and anion-exchange properties, enables the separation of structurally similar isomers like G1P and G6P. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV-absorbing compounds.

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Column: Mixed-mode anion-exchange column (e.g., Newcrom B, 4.6 × 150 mm, 5 µm).

-

Detector: Evaporative Light Scattering Detector (ELSD).

Mobile Phase & Conditions:

-

Mobile Phase: Isocratic elution with 50:50 Acetonitrile/Water containing 0.5% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

ELSD Settings: Nebulizer temperature 40°C.

Procedure:

-

Sample Preparation: Prepare a protein-free extract from cells or tissue. This can be achieved by methods such as perchloric acid precipitation followed by neutralization, or by cold methanol/chloroform extraction.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter to remove particulates.

-

Standard Curve: Prepare a series of known concentrations of β-D-Glucose 1-phosphate standard to generate a calibration curve.

-

Injection: Inject the prepared sample and standards onto the HPLC system.

-

Quantification: Identify the β-G1P peak based on its retention time compared to the standard. Quantify the amount in the sample by interpolating its peak area against the standard curve.

Distinguishing β-G1P from α-G1P Metabolism

It is critical for researchers to distinguish the metabolic roles of the two anomers of Glucose 1-phosphate. While structurally similar, they are involved in fundamentally different pathways and are not directly interconverted.

Caption: Logical relationship distinguishing the metabolic roles of α- and β-G1P.

Conclusion and Future Directions

This compound occupies a specific and important niche within microbial carbohydrate metabolism, acting as the key link between the breakdown of disaccharides like trehalose and the central metabolic pathways of glycolysis and the pentose phosphate pathway. The enzymes responsible for its synthesis and conversion, particularly trehalose phosphorylase and β-phosphoglucomutase, are unique to these pathways and are generally absent in mammals. This distinction makes the β-G1P metabolic node a potentially attractive target for the development of novel antimicrobial agents. Future research should focus on elucidating the regulatory mechanisms governing the flux through this pathway, discovering specific inhibitors for the key enzymes, and exploring its prevalence and importance across a wider range of pathogenic microbes.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 4. Trehalose-6-phosphate phosphorylase is part of a novel metabolic pathway for trehalose utilization in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trehalose 6-phosphate phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Glycolysis - Wikipedia [en.wikipedia.org]

- 7. Fungal trehalose phosphorylase: kinetic mechanism, pH-dependence of the reaction and some structural properties of the enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abcam.cn [abcam.cn]

- 10. bioassaysys.com [bioassaysys.com]

- 11. HPLC Separation of Glucose 6- Phosphate and Glucose 1- Phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 12. sielc.com [sielc.com]

An In-Depth Technical Guide to the Anomeric Differences of Glucose 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural, biochemical, and functional distinctions between the alpha (α) and beta (β) anomers of glucose 1-phosphate (G1P). A thorough understanding of these differences is critical for research in carbohydrate metabolism, enzymology, and the development of therapeutic agents targeting these pathways.

Structural and Conformational Differences

The core structural difference between α-D-glucose 1-phosphate and β-D-glucose 1-phosphate lies in the stereochemistry at the anomeric carbon (C1). This carbon is the hemiacetal carbon that is bonded to both the ring oxygen and the phosphate (B84403) group.

In α-D-glucose 1-phosphate , the phosphate group at C1 is in an axial position, meaning it is on the opposite side of the pyranose ring from the CH₂OH group at C5. In contrast, β-D-glucose 1-phosphate has the phosphate group in an equatorial position, on the same side of the ring as the CH₂OH group. This seemingly minor difference has profound implications for the molecule's stability and its interaction with enzymes.

Generally, the β-anomer of glucose is more stable than the α-anomer because the bulky hydroxyl group at C1 is in the more favorable equatorial position, minimizing steric hindrance. This principle also applies to the phosphorylated forms, making β-D-glucose 1-phosphate the thermodynamically more stable anomer.

Physicochemical Properties

While specific rotation values for the pure anomers of glucose 1-phosphate are not as commonly cited as those for their non-phosphorylated counterparts, the principle of mutarotation still applies. A solution of either pure anomer will equilibrate to a mixture with a characteristic specific rotation. For D-glucose, the α-anomer has a higher positive specific rotation than the β-anomer. It is expected that a similar trend exists for the 1-phosphate derivatives.

| Property | α-D-Glucose 1-Phosphate | β-D-Glucose 1-Phosphate |

| Anomeric Phosphate Position | Axial | Equatorial |

| Relative Thermodynamic Stability | Less stable | More stable |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | -20.9 kJ/mol[1] | Data not readily available, but expected to be similar |

Biological Roles and Metabolic Pathways

The anomeric configuration of glucose 1-phosphate dictates its metabolic fate. The two anomers are not interchangeable in most biological systems and are processed by distinct enzymes in separate pathways.

α-D-Glucose 1-Phosphate: This anomer is a central intermediate in glycogen (B147801) metabolism in animals and starch metabolism in plants.

-

Glycogenolysis: It is the direct product of glycogen phosphorylase, which cleaves glucose residues from glycogen.[2]

-

Glycogenesis: It is converted to UDP-glucose, the activated form of glucose used by glycogen synthase to extend the glycogen chain.[2]

-

Glycolysis: It is converted to glucose 6-phosphate by α-phosphoglucomutase to enter the glycolytic pathway.[3]

β-D-Glucose 1-Phosphate: This anomer is less common in metabolism but plays a key role in certain microbial pathways.

-

It is produced from maltose (B56501) and trehalose (B1683222) by the action of inverting α-glucan phosphorylases like maltose phosphorylase and trehalose phosphorylase in some bacteria.[2]

-

It is then converted to glucose 6-phosphate by a specific β-phosphoglucomutase.[2]

-

β-D-glucose 1-phosphate also serves as a structural unit and an immunological determinant in the cell wall glycan of some bacteria, such as Streptococcus faecalis.[4]

Enzymatic Specificity

The most striking difference between the two anomers is the high degree of specificity exhibited by the enzymes that metabolize them.

| Enzyme | Substrate(s) | Organism(s) | Kinetic Parameters |

| α-Phosphoglucomutase | α-D-Glucose 1-Phosphate | Ubiquitous | - |

| β-Phosphoglucomutase | β-D-Glucose 1-Phosphate | Lactococcus lactis, some other bacteria | Km = 49 µM, kcat = 177 s-1 (for β-G1P)[5] |

| Phosphoglucomutase (PgcM) | β-D-Glucose 1-Phosphate, α-D-Glucose 1-Phosphate | Bacillus subtilis | Seven-fold lower affinity for α-G1P compared to β-G1P[6] |

The strict substrate specificity of these enzymes underscores the distinct metabolic channeling of the two anomers.

Experimental Protocols

Synthesis of β-D-Glucose 1-Phosphate

A common method for the synthesis of β-D-glucose 1-phosphate involves the enzymatic phosphorolysis of maltose or trehalose.[7][8]

Protocol Outline:

-

Enzyme Source: Maltose phosphorylase or trehalose phosphorylase.

-

Reaction Mixture: Prepare a solution containing maltose (or trehalose), inorganic phosphate buffer, and the phosphorylase enzyme.

-

Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific temperature and pH).

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of the substrate or the formation of β-D-glucose 1-phosphate.

-

Purification: Purify the β-D-glucose 1-phosphate from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.[7]

Enzymatic Assay for β-Phosphoglucomutase Activity

The activity of β-phosphoglucomutase can be determined by a coupled enzyme assay that measures the production of glucose 6-phosphate.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing β-D-glucose 1-phosphate, Mg²⁺ (a required cofactor), glucose-6-phosphate dehydrogenase, and NADP⁺.

-